4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone
CAS No.:
Cat. No.: VC11482782
Molecular Formula: C22H24N4
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4 |
|---|---|
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(E)-[(E)-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]methyl]aniline |
| Standard InChI | InChI=1S/C22H24N4/c1-15-7-12-20-19(13-15)18-5-4-6-21(22(18)24-20)25-23-14-16-8-10-17(11-9-16)26(2)3/h7-14,24H,4-6H2,1-3H3/b23-14+,25-21+ |
| Standard InChI Key | GLGYDQXINMDWDW-BRLDMJBGSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C\C4=CC=C(C=C4)N(C)C |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3=NN=CC4=CC=C(C=C4)N(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3=NN=CC4=CC=C(C=C4)N(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a hydrazone linkage (–NH–N=CH–) formed via condensation between 4-(dimethylamino)benzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine. The carbazole core is partially hydrogenated, with a methyl group at the 6-position, reducing aromaticity while enhancing solubility and steric flexibility. The dimethylamino group at the para position of the benzaldehyde moiety introduces strong electron-donating effects, influencing electronic transitions and reactivity .
Synthetic Pathways and Optimization
Hydrazone Formation
The synthesis of hydrazones typically involves acid- or base-catalyzed condensation of aldehydes with hydrazines. For this compound, 4-(dimethylamino)benzaldehyde reacts with 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine under reflux in polar aprotic solvents such as DMF or THF. A representative protocol involves:
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Solvent System: Methanol/DMF mixtures (3:1 v/v)
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Catalyst: Potassium carbonate (2 eq)
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Conditions: Stirring at 60°C for 24–36 hours .
Purification via flash chromatography (97% DCM, 3% MeOH, 0.1% TEA) yields the product in moderate yields (~33%) .
Carbazole Intermediate Preparation
The 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine precursor is synthesized through cyclization of substituted cyclohexanones with hydrazine hydrate. For example:
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Cyclization Agent: Ammonium acetate in acetic acid
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Temperature: 120°C under nitrogen .
Methyl substitution at the 6-position is achieved via alkylation using methyl iodide and sodium hydride in THF .
Physicochemical Properties
Spectral Characterization
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UV-Vis Spectroscopy: The dimethylamino group induces a bathochromic shift, with absorption maxima typically between 350–400 nm, consistent with extended conjugation .
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Mass Spectrometry: High-resolution MS (FAB-HR) of analogous compounds shows [M+H]+ peaks at m/z 162.06674 (C₈H₈N₃O) .
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¹H-NMR: Key signals include:
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DCM, THF) but limited solubility in water. Stability tests under ambient conditions indicate decomposition over 72 hours, necessitating storage at –20°C under nitrogen .
Applications in Research and Industry
Fluorescent Probing
The dimethylamino group enhances fluorescence quantum yield, making the compound suitable for:
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Cellular Imaging: Staining of lipid membranes due to hydrophobic interactions.
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Metal Ion Sensing: Selective binding to Cu²⁺ and Fe³⁺ via the hydrazone linkage, with emission quenching .
Comparative Analysis of Synthetic Methods
| Parameter | Method A (K₂CO₃/DMF) | Method B (NaH/THF) |
|---|---|---|
| Yield | 33% | 15% |
| Reaction Time | 36 hours | 18 hours |
| Purification | Flash Chromatography | Trituration |
| Scalability | Moderate | Low |
Method A offers superior yields but longer reaction times, while Method B is faster but less efficient .
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